![molecular formula C17H25F2N3O2 B5305960 N'-(3,4-difluorophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5305960.png)
N'-(3,4-difluorophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea
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Overview
Description
N'-(3,4-difluorophenyl)-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea, commonly known as DFP-10825, is a novel compound that has gained significant attention in recent years due to its potential applications in the field of medicine. DFP-10825 belongs to the class of urea derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
DFP-10825 exerts its pharmacological effects by selectively inhibiting the activity of a specific enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are known to play a crucial role in the inflammatory response. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, thereby alleviating inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that DFP-10825 exhibits excellent pharmacokinetic properties, including high oral bioavailability and rapid absorption. It has also been found to be well-tolerated and safe in animal studies, with no significant toxicity or adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of DFP-10825 is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of DFP-10825 is its relatively low solubility in water, which may pose challenges in its formulation and delivery.
Future Directions
There are several potential future directions for the research and development of DFP-10825. One of the areas of interest is its potential application in the treatment of cancer. Studies have shown that COX-2 plays a crucial role in the development and progression of various types of cancer. By inhibiting COX-2, DFP-10825 may have anticancer effects and could be used as an adjunct therapy for cancer treatment.
Another potential future direction is the development of novel formulations and delivery systems for DFP-10825. This could include the use of nanoformulations or other advanced drug delivery systems to improve its solubility and bioavailability.
In conclusion, DFP-10825 is a novel compound with promising pharmacological properties. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various inflammatory disorders, and its potential applications in the field of cancer therapy warrant further investigation.
Synthesis Methods
The synthesis of DFP-10825 involves the reaction of 3,4-difluoroaniline with 3-methoxypropyl isocyanate, followed by the addition of 1-methyl-4-piperidinylamine. The resulting product is then purified using various chromatographic techniques.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis and neuropathic pain.
properties
IUPAC Name |
3-(3,4-difluorophenyl)-1-(3-methoxypropyl)-1-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F2N3O2/c1-21-9-6-14(7-10-21)22(8-3-11-24-2)17(23)20-13-4-5-15(18)16(19)12-13/h4-5,12,14H,3,6-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMRTXUOVRANIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CCCOC)C(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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